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Introduction

The continuous evolution of the new psychoactive substances (NPS) market has resulted in the emergence
of numerous synthetic cathinones with isomeric structures that present significant analytical challenges for
forensic and research laboratories. Among these, N-ethylhexylone (also known as N-ethylhexedrone or
NEH) has been identified as one of the most frequently seized synthetic cathinones worldwide, requiring
reliable analytical methods for its discrimination from structurally similar compounds [1]. The isomeric
complexity of synthetic cathinones stems from strategic chemical modifications introduced to evade legal
restrictions while maintaining psychoactive properties, resulting in compounds with identical molecular

weights and similar fragmentation patterns that complicate identification [2] [3].

The analytical discrimination of these isomers is not merely an academic exercise but carries significant
implications for public health responses, clinical toxicology, and law enforcement efforts. Accurate
identification is crucial as different isomers may exhibit distinct pharmacological profiles, toxicological
effects, and abuse potentials [4]. This application note provides detailed protocols and analytical data for the
unambiguous discrimination of N-ethylhexylone from its most common isomers, including N-butyl-
norbutylone, using orthogonal analytical techniques. The methodologies outlined herein have been optimized
for forensic applications, clinical toxicology, and drug development research, providing a comprehensive
framework for laboratories facing the challenge of synthetic cathinone identification in seized materials and

biological specimens [2] [5].
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Chemical Properties and Structural Characteristics

Fundamental Cathinone Structure and Isomerism

Synthetic cathinones are B-keto amphetamine analogs characterized by a propiophenone backbone with an
amino group on the a-carbon relative to the carbonyl group. This basic structure serves as a template for
extensive chemical modifications that generate isomers with identical molecular formulas but distinct
physicochemical properties. The isomeric cathinones discussed in this application note share the molecular
formula C15H21NOs3 and molecular weight 263.33 g/mol, yet exhibit critical differences in their alkyl chain

arrangements and substitution patterns that enable analytical discrimination [2].

The core structural features that define this class include the aroematic ring system, often modified with
methylenedioxy substituents; the B-keto group, which influences hydrogen bonding capacity and polarity;
the a-carbon side chain, whose length and branching pattern vary between isomers; and the amine
substituent, which may feature N-alkyl groups of different sizes. These modifications significantly impact
the pharmacological activity and analytical characteristics of each compound, necessitating careful

structural elucidation for accurate identification [3].

Key Isomeric Pairs and Their Structural Differences

Table 1: Characteristic Structural Features of N-Ethylhexylone and Its Primary Isomers

Aromatic o-Carbon Amino
Compound IUPAC Name . . .
Substituent Chain Substituent
N-Ethylhexylone 1-(1,3-benzodioxol-5-yl)-2- Methylenedioxy Butyl Ethyl
(ethylamino)hexan-1-one
N-Butyl- 1-(1,3-benzodioxol-5-yl)-2- Methylenedioxy Ethyl Butyl
norbutylone (butylamino)butan-1-one
N-Ethyl- 1-(1,3-benzodioxol-5-yl)-2- Methylenedioxy Propyl Ethyl

pentedrone (NEP) (ethylamino)pentan-1-one
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Aromatic o-Carbon Amino
Compound IUPAC Name ) ) )
Substituent Chain Substituent
N-Ethylhexedrone  1-(1,3-benzodioxol-5-yl)-2- Hydrogen Butyl Ethyl
(NEH) (ethylamino)hexan-1-one

The critical distinction between N-ethylhexylone and N-butyl-norbutylone lies in the arrangement of alkyl
chains: N-ethylhexylone features a butyl chain on the a-carbon and an ethyl group on the nitrogen atom,
while N-butyl-norbutylone presents the inverse arrangement with an ethyl chain on the a-carbon and a butyl
group on the nitrogen. This seemingly minor structural difference results in distinct chromatographic
behaviors, mass spectral fragmentation patterns, and NMR chemical shifts that form the basis for
analytical discrimination [2]. Other common isomers such as N-ethyl-pentedrone (NEP) and N-
ethylhexedrone (NEH) exhibit variations in chain length and ring substituents that further complicate the

analytical landscape.

Analytical Techniques Overview

Orthogonal Methodologies for Isomer Discrimination

The discrimination of isomeric cathinones requires an orthogonal analytical approach that combines
multiple techniques to achieve unambiguous identification. While individual methods may provide
suggestive data, only the corroborative evidence from complementary techniques can deliver definitive
identification. The recommended analytical strategy incorporates separation techniques (gas
chromatography and liquid chromatography), mass spectrometric methods (including high-resolution

approaches), and spectroscopic analyses (particularly nuclear magnetic resonance) [2] [5].

Gas chromatography-mass spectrometry (GC-MS) provides excellent separation efficiency and access to
standardized electron ionization libraries, making it ideal for initial screening. Liquid chromatography-
high-resolution mass spectrometry (LC-HRMS) enables precise mass measurement for elemental
composition determination and preserves the molecular ion, which is often critical for isomer differentiation.
Nuclear magnetic resonance (NMR) spectroscopy serves as the definitive structural elucidation technique,

providing unambiguous evidence of atomic connectivity through chemical shift analysis and coupling
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constants [2]. Additional techniques such as infrared spectroscopy and ion mobility spectrometry may

provide supplementary data, though they play a secondary role in the discrimination process.

Table 2: Comparison of Analytical Techniques for Isomeric Cathinone Discrimination

. Discrimination Sample
Technique Key Parameters . Throughput
Power Requirements

GC-MS Retention time, fragmentions  Moderate Low (ng) High

LC-HRMS  Retention time, exact mass, High Very low (pg) Medium
isotope pattern

NMR Chemical shifts, coupling Definitive High (mg) Low
constants, NOEs

IR Functional group vibrations Low Medium (ug) Medium

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

4.1.1 Sample Preparation Protocol

e Stock Solution Preparation: Accurately weigh 1.0 mg of reference standard and dissolve in 1.0 mL of
HPLC-grade methanol to create a 1 mg/mL stock solution. Perform serial dilutions with methanol to
prepare working standards at concentrations of 10, 50, and 100 pg/mL. Store all solutions at -20°C

when not in use.

o Sample Derivatization (Optional): For improved chromatographic performance of polar cathinones,
prepare a derivatization reagent by mixing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
and N-trimethylsilylimidazole (TMSI) in a 9:1 ratio. Combine 100 pL of sample extract with 50 pL of

derivatization reagent, heat at 70°C for 30 minutes, and analyze immediately after cooling.
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¢ Quality Control Measures: Include a system suitability test mixture containing known retention time
markers with each analytical batch. Process and analyze continuing calibration verification standards at
the beginning, every 10-12 samples, and at the end of each sequence to ensure instrumental

performance stability.

4.1.2 Instrumental Parameters and Conditions

e Gas Chromatograph: Agilent 7890B GC system equipped with a split/splitless injector and an Agilent
DB-5MS UI capillary column (30 m % 0.25 mm ID x 0.25 pm film thickness) or equivalent.

e GC Conditions: Injector temperature: 280°C; Injection volume: 1 pL in split mode (split ratio 10:1);
Carrier gas: Helium, constant flow rate of 1.0 mL/min; Oven temperature program: Initial temperature
80°C (hold 1 min), ramp to 180°C at 30°C/min, then to 300°C at 10°C/min (hold 5 min); Total run

time: 20.33 minutes.

e Mass Spectrometer: Agilent 5977B MSD operated in electron ionization (EI) mode with electron
energy of 70 eV; lon source temperature: 230°C; Quadrupole temperature: 150°C; Transfer line
temperature: 280°C; Solvent delay: 3 minutes; Acquisition mode: Full scan (m/z 40-550) or Selected

Ion Monitoring (SIM) for target ions.

4.1.3 Characteristic GC-MS Data

Table 3: GC-MS Retention Indices and Characteristic Fragment Ions for N-Ethylhexylone and Isomers

Retention Index Base Peak Characteristic Fragment Molecular lon

Compound
(DB-5) (m/z) lons (m/z) (M+e)

N-Ethylhexylone 2385 72 72,104, 131, 149, 177, 263
205

N-Butyl-norbutylone 2368 58 58, 104, 131, 149, 177, 263
205

N-Ethyl-pentedrone 2317 72 72,104, 131, 149, 177, 249

(NEP) 191
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Retention Index Base Peak Characteristic Fragment Molecular lon

Compound
(DB-5) (mlz) lons (m/z) (M+)

N-Ethylhexedrone 2254 72 72,105, 133, 161, 189 233
(NEH)

The base peak differentiation provides the most reliable mass spectral discrimination between N-
ethylhexylone and N-butyl-norbutylone. N-ethylhexylone produces a base peak at m/z 72, corresponding to
the immonium ion [CaH1oN]* formed through a-cleavage relative to the nitrogen atom with the ethyl
substituent. In contrast, N-butyl-norbutylone exhibits a base peak at m/z 58, representing the [C3HsN]*
immonium ion derived from cleavage of the butylamino group. While both compounds share common
benzodioxolyl-containing fragments at m/z 104, 131, 149, 177, and 205, the relative abundance differences

in these fragments provide additional discrimination criteria [2].

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-
HRMS)

4.2.1 Sample Preparation and Chromatographic Conditions

e Mobile Phase Preparation: Prepare mobile phase A consisting of 0.1% formic acid in water and
mobile phase B containing 0.1% formic acid in acetonitrile. Filter through 0.2 pm nylon membranes

and degas by sonication for 15 minutes before use.

e Solid Phase Extraction (for Biological Samples): Condition Oasis MCX mixed-mode cartridges (60
mg/3 mL) with 2 mL methanol followed by 2 mL deionized water. Load 1-2 mL of biological sample
(urine, plasma), wash with 2 mL of 2% formic acid in water, and elute with 3 mL of methylene
chloride:isopropanol:ammonium hydroxide (78:20:2, v/v/v). Evaporate eluent to dryness under

nitrogen at 40°C and reconstitute in 100 pL of initial mobile phase composition.

e LC Conditions: Column: Kinetex C18 (100 x 2.1 mm, 1.7 pm) maintained at 40°C; Flow rate: 0.3
mL/min; Injection volume: 5 pL; Gradient program: 5% B (0-1 min), 5-95% B (1-12 min), 95% B (12-
15 min), 95-5% B (15-15.1 min), 5% B (15.1-18 min).

4.2.2 High-Resolution Mass Spectrometry Parameters
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e Mass Spectrometer: Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap or equivalent

instrument equipped with a heated electrospray ionization (HESI) source.

e Source Conditions: Spray voltage: 3.5 kV (positive); Capillary temperature: 320°C; Sheath gas: 40

arb; Auxiliary gas: 10 arb; Sweep gas: 2 arb; Probe heater temperature: 350°C.

e Data Acquisition: Full scan MS at resolution 120,000 (at m/z 200) with mass range m/z 100-600;

Data-dependent MS/MS (dd-MS?) for top 5 most intense ions at resolution 30,000 using stepped

normalized collision energies (20, 40, 60%); Inclusion list targeting protonated molecules of interest.

4.2.3 HRMS Characterization Data

Table 4: High-Resolution Mass Spectrometric Data for N-Ethylhexylone and Isomers

Compound

Protonated
Molecule
[M+H]*

Measured
mlz

Theoretical

mlz

Mass
Error

(ppm)

Elemental
Composition

Characteristic
Product lons
(m/z)

N-
Ethylhexylone

N-Butyl-
norbutylone

N-Ethyl-
pentedrone
(NEP)

C1sH22NO3*

C15H22NOs3*

C14H20NO3™*

264.1594

264.1597

250.1438

264.1594

264.1594

250.1438

0.0

11

0.0

C15H22NOs

C15H22NOs3

C14H20NO3

246.1489,
205.0859,
177.0910,
149.0961,
132.0685,
72.0808

246.1492,
205.0861,
177.0912,
149.0962,
132.0687,
58.0651

232.1333,
205.0860,
177.0911,
149.0961,
132.0685,
72.0808
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Protonated . Mass Characteristic
Measured Theoretical Elemental
Compound Molecule Error . Product lons
m/z m/z Composition
[M+H]* (ppm) (mlz)

N- C14H20NO™ 218.1539 218.1540 -0.5 C14H20NO 174.1277,

Ethylhexedrone 146.0964,

(NEH) 132.0808,
117.0573,
105.0699,
72.0808

The exceptional mass accuracy provided by HRMS (<5 ppm error) confirms the identical elemental
compositions of N-ethylhexylone and N-butyl-norbutylone while enabling discrimination through their
distinct fragmentation pathways. The most diagnostically significant product ions for differentiation are
observed at m/z 72.0808 for N-ethylhexylone (corresponding to [C4H10N]*) and m/z 58.0651 for N-butyl-
norbutylone ([CsHsN]*), consistent with the GC-MS data but with the advantage of exact mass
confirmation of elemental compositions. Additional confirmation is provided by the relative abundance
differences of the common fragment ions at m/z 205, 177, and 149, which arise from the benzodioxolyl

moiety with successive losses of ethylene units [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1.1 Sample Preparation and Acquisition Parameters

e Sample Preparation: Accurately weigh 2-5 mg of purified compound and dissolve in 600 pL of
deuterated chloroform (CDCls) or deuterated methanol (CD30OD) containing 0.03% tetramethylsilane

(TMS) as internal reference. Transfer to a 5 mm NMR tube, ensuring no air bubbles are present.

e 'H NMR Acquisition: Instrument: Bruker Avance NEO 600 MHz spectrometer equipped with a TCI
cryoprobe; Temperature: 298 K; Spectral width: 20 ppm; Acquisition time: 3.0 seconds; Relaxation
delay: 1.0 second; Number of scans: 64; Processing: Exponential multiplication with 0.3 Hz line

broadening, automatic phasing, and baseline correction.
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e 1BC NMR Acquisition: Spectral width: 240 ppm; Acquisition time: 1.5 seconds; Relaxation delay: 2.0
seconds; Number of scans: 1024; Use inverse-gated decoupling with Waltz-16 modulation for
quantitative measurements; Processing: Apply 1.0 Hz line broadening and polynomial baseline

correction.

e 2D Experiments: Perform 'H-'H COSY with spectral width 12 ppm in both dimensions; 'H-13C HSQC
with JCH = 145 Hz; 'H-*C HMBC with long-range coupling delay optimized for 8 Hz; ROESY with

mixing time of 300 ms.

5.1.2 Characteristic NMR Chemical Shifts
Table 5: 'H and 3C NMR Chemical Shifts for N-Ethylhexylone and N-Butyl-norbutylone (600 MHz, CDCl3)

| Atom Position | N-Ethylhexylone | N-Butyl-norbutylone | | | |

——————————— ||| 6 H (ppm) | § 13C (ppm) | 6 'H (ppm) | § 13C (ppm) | | Carbonyl (C-1) | - | 194.60 | - | 194.55 |
| Methine (C-2) | 5.20 (t, J=5.5 Hz) | 60.62 | 5.18 (t, J=5.4 Hz) | 61.75 | | Methylene (C-3) | 1.89 (m, 2H) |
30.22 | 1.94 (m, 1H); 2.02 (m, 1H) | 23.71 | | Methylene (C-4) | 1.19 (m, 2H) | 26.11 | 0.77 (t, J=7.5 Hz, 3H) |
8.97 | | Methylene (C-5) | 1.04 (m, 2H) | 22.34 | 2.76 (m, 1H); 2.91 (m, 1H) | 46.19 | | Methyl (C-6) | 0.76 (t,
J=7.2 Hz, 3H) | 11.68 | 1.68 (m, 2H) | 27.94 | | N-Methylene | 2.88 (m, 1H); 2.99 (m, 1H) | 41.65 | 1.31 (m,
2H) | 19.83 | | N-Methyl | 1.24 (t, J=7.3 Hz, 3H) | 13.99 | 0.88 (t, J=7.4 Hz, 3H) | 13.97 | | Benzodioxole CH2
| 6.20 (s, 2H) | 103.02 | 6.19 (s, 2H) | 102.98 |

The definitive discrimination between N-ethylhexylone and N-butyl-norbutylone is achieved through
analysis of the alkyl chain assignments in the NMR spectra. For N-ethylhexylone, the presence of a butyl
chain on the a-carbon is confirmed by the characteristic methyl triplet at §H 0.76 ppm (3H, C-6) and the four
methylene groups in the aliphatic chain (C-3 to C-5), while the ethylamino group is identified by the N-
methylene quartet at 6H 2.88-2.99 ppm and the N-methyl triplet at §H 1.24 ppm. The inverse pattern is
observed for N-butyl-norbutylone, which displays a shorter ethyl chain on the a-carbon (terminal methyl at
6H 0.77 ppm) and a longer butyl chain on the nitrogen atom (terminal methyl at 6H 0.88 ppm) [2]. These
distinct spin systems are readily traced through 2D NMR experiments, particularly COSY and HSQC, which
establish the through-bond connectivity of each alkyl chain.

Supplementary Spectroscopic Techniques

5.2.1 Infrared Spectroscopy
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While infrared spectroscopy provides limited discrimination power for isomeric cathinones, it offers valuable
confirmation of functional group presence and can reveal subtle differences in molecular environment.
Prepare samples as KBr pellets (1-2% w/w) and acquire spectra from 4000-400 cm™~! at 4 cm™! resolution.
Characteristic absorption bands include the carbonyl stretch at 1680-1710 cm™! (slightly lower frequency
than typical ketones due to the 3-amine substitution), amine N-H stretches at 3200-3400 cm~! (broad, often
showing both free and hydrogen-bonded species), methylene C-H stretches at 2850-2950 cm™, and the
methylenedioxy asymmetric stretch at 1240-1250 cm~!. While the overall patterns appear similar between
isomers, subtle differences in the fingerprint region (1000-1400 cm™') can provide supplementary

discrimination data.

5.2.2 lon Mobility Spectrometry (IMS)

The emerging technique of ion mobility spectrometry separates ions based on their collision cross sections
(CCS) in the gas phase, providing an orthogonal separation dimension to mass spectrometry. Prepare samples
at 1 pg/mL in methanol with 0.1% formic acid and introduce via syringe pump at 3 pL/min. Use nitrogen as
the drift gas and calibrate with polyalanine or tunable mix CCS standards. The drift time separation
between isomers, though typically small, can be reproducible and method-dependent, providing an additional
discrimination parameter when coupled with MS detection. Record CCS values in both positive and
negative ionization modes to maximize discrimination potential, though synthetic cathinones typically

exhibit better response in positive mode.

Integrated Workflow and Application

Strategic Analytical Workflow

The discrimination of N-ethylhexylone from isomeric cathinones requires a systematic approach that
efficiently combines multiple analytical techniques to achieve unambiguous identification. The following
workflow diagram illustrates the recommended strategy for handling unknown samples suspected to contain

isomeric cathinones:
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Diagram 1: Strategic analytical workflow for discrimination of isomeric cathinones. The orthogonal
approach combines screening (GC-MS), confirmation (LC-HRMS), and definitive structural elucidation
(NMR) techniques.

Case Study: Seized Material Analysis

In a practical application involving seized materials from the illicit drug market in Poland, the described
analytical workflow successfully identified N-ethylhexylone in the presence of isomeric cathinones [2]. The
initial GC-MS screening revealed a peak with retention index 2385 and characteristic base peak at m/z 72,
suggesting the presence of an N-ethyl cathinone with a butyl chain on the a-carbon. Subsequent LC-HRMS
analysis confirmed the elemental composition as CisH21NOs with a mass error of 1.1 ppm and the
characteristic product ion spectrum showing the m/z 72.0808 immonium ion. Finally, comprehensive NMR
analysis (*H, 13C, COSY, HSQC, HMBC) definitively established the structure as N-ethylhexylone through
the observed chemical shifts and coupling patterns, particularly the four methylene groups in the a-carbon

butyl chain (6C 30.22, 26.11, 22.34 ppm) and the ethyl group on the nitrogen (6C 41.65, 13.99 ppm) [2].

This case demonstrates the critical importance of orthogonal verification when dealing with isomeric
cathinones, as any single technique could potentially yield ambiguous results. The synergistic application of

separation science, mass spectrometry, and NMR spectroscopy provides the necessary complementary data
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for definitive identification, supporting both law enforcement actions and public health responses to emerging

synthetic cathinones.

Conclusion

The discrimination of N-ethylhexylone from its isomeric counterparts represents a significant analytical
challenge that requires sophisticated instrumentation and carefully optimized methodologies. This application
note provides detailed protocols for the unequivocal identification of N-ethylhexylone using orthogonal
analytical techniques, with particular emphasis on the complementary nature of GC-MS, LC-HRMS, and
NMR spectroscopy. The characteristic mass spectral differences (particularly the base peaks at m/z 72
versus m/z 58) and distinctive NMR chemical shift patterns provide robust discrimination parameters that
enable forensic, clinical, and research laboratories to accurately identify these isomeric cathinones in various

sample types.

As the synthetic cathinone market continues to evolve, analytical methods must adapt to address emerging
isomers with increasingly subtle structural differences. The protocols outlined herein provide a foundational
framework that can be extended to novel cathinone analogs, with particular attention to the critical
importance of reference standards, quality control measures, and orthogonal verification.
Implementation of these methodologies will enhance the accuracy of synthetic cathinone identification,
supporting evidence-based public health responses and informed regulatory decisions regarding these

potentially harmful psychoactive substances.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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